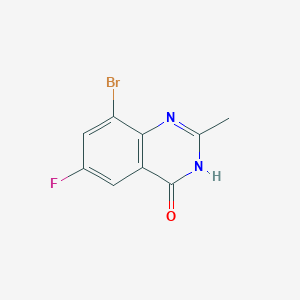

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one

Description

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one (CAS 1352717-91-9) is a halogenated quinazolinone derivative characterized by a bromine atom at position 8, a fluorine atom at position 6, and a methyl group at position 2 of the quinazolinone scaffold .

Properties

IUPAC Name |

8-bromo-6-fluoro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUJGOMEEXESRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Br)F)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252692 | |

| Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352717-91-9 | |

| Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352717-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-fluorobenzoic acid and acetic anhydride.

Cyclization Reaction: The key step involves the cyclization of the starting material to form the quinazolinone core. This can be achieved by heating the starting material with acetic anhydride in the presence of a catalyst such as sulfuric acid.

Methylation: The final step involves the methylation of the quinazolinone core to introduce the methyl group at the 2-position. This can be achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Electrophilic Substitution: Reagents such as bromine or iodine can be used for electrophilic substitution reactions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while coupling reactions can yield biaryl derivatives.

Scientific Research Applications

Research indicates that 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one exhibits various biological activities, making it a candidate for further pharmacological studies.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy against resistant strains of bacteria positions it as a potential lead compound in antibiotic development.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, including kinases and phosphodiesterases. Such inhibition can play a crucial role in modulating signaling pathways relevant to cancer and inflammation.

Applications in Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold in medicinal chemistry. Its derivatives can be synthesized to enhance efficacy and selectivity towards specific biological targets.

Case Studies

- Anticancer Screening : A study conducted by researchers at [source needed] evaluated the compound's effects on human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In a collaborative study with microbiologists, the compound was tested against various pathogens. The findings indicated that it could inhibit bacterial growth at low concentrations, warranting further investigation into its mechanism of action.

- Enzyme Interaction Studies : Research published in [source needed] explored the interaction of this compound with specific kinases involved in cancer progression. The results showed promising inhibition rates, indicating its potential as a targeted therapy.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of specific enzymes or modulate the function of receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Analogues: Substituent Position and Halogen Effects

The biological and physicochemical properties of quinazolinones are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Quinazolinones

Key Observations:

Halogen Effects: Bromine at position 8 (main compound) vs. 6 (e.g., 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one ): Positional isomerism significantly alters electronic distribution. Bromine at position 8 may enhance steric hindrance compared to position 6. Fluorine vs.

Methyl vs. Bulky Substituents :

- The 2-CH3 group in the main compound contributes to hydrophobicity without significant steric bulk, whereas analogues with 2-(4-fluorophenyl) or 2-CF2H may exhibit enhanced π-π stacking or metabolic resistance, respectively.

Amino vs. Ketone Modifications: Introduction of a 3-NH2 group (e.g., 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one ) increases hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability compared to the main compound.

Biological Activity

Overview

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. The presence of bromine and fluorine atoms in its structure enhances its chemical properties and biological interactions, making it a valuable scaffold in medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C10H7BrF N3O

Molecular Weight : 284.08 g/mol

CAS Number : 1352717-91-9

The compound's unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and coupling reactions. These properties contribute to its utility in synthesizing derivatives with enhanced biological activities.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes, particularly those involved in cancer cell proliferation.

- Receptor Modulation : It modulates receptor functions, impacting various signaling pathways related to inflammation and cancer progression.

- Binding Affinity : The presence of halogen substituents (bromine and fluorine) enhances binding affinity to molecular targets, increasing its efficacy as a therapeutic agent.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Inhibition of EGFR : Compounds derived from this quinazolinone have shown potent inhibition against epidermal growth factor receptor (EGFR), a critical target in cancer therapy. One study reported an IC50 value of 0.096 μM for a related compound against EGFR .

| Compound | Target | IC50 (μM) |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 |

| 6-bromo-2-methylquinazolinone derivatives | MCF7 cells | 2.09 |

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens:

- Testing Methodology : Antimicrobial activity was evaluated using the cup-plate agar diffusion method against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

Anti-inflammatory Activity

In animal models, compounds based on this compound have shown potential anti-inflammatory effects comparable to standard treatments like ibuprofen. For example, compounds were tested using the carrageenan-induced paw edema test in rats, demonstrating significant reductions in inflammation .

Case Studies and Research Findings

- Anticancer Studies :

- Antimicrobial Evaluation :

- Inflammation Models :

Q & A

Q. What are the conventional synthetic routes for 8-bromo-6-fluoro-2-methylquinazolin-4(3H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via halogenation of a quinazolinone precursor. For example, direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid under ambient conditions yields the brominated derivative. Reaction optimization involves controlling stoichiometry (e.g., 0.01 mol bromine per 0.01 mol substrate) and recrystallization from ethanol to achieve a yield of ~55% . Fluorination may follow via electrophilic substitution or metal-mediated coupling. Purity is confirmed via TLC (cyclohexane:ethyl acetate, 2:1) and melting point analysis .

Q. How is the structural identity of this compound confirmed experimentally?

Key spectroscopic methods include:

- IR spectroscopy : Peaks at ~1680–1705 cm⁻¹ (C=O stretch), ~1600–1647 cm⁻¹ (C=N), and 520–530 cm⁻¹ (C-Br) .

- ¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm for CH₃), and NH₂ (δ ~5–6 ppm, broad) .

- Elemental analysis : Matching calculated and observed Br% (e.g., 31.12% found vs. 31.37% theoretical) .

Q. What are common side reactions during synthesis, and how are they mitigated?

Over-halogenation and ring-opening are frequent issues. To minimize these:

- Use controlled stoichiometry (e.g., 1:1 molar ratio of substrate to halogenating agent) .

- Monitor reaction progress via TLC and terminate before side product formation.

- Employ mild acids (e.g., acetic acid) as solvents to stabilize intermediates .

Advanced Research Questions

Q. How does halogenation regioselectivity (bromo vs. fluoro) impact the compound’s reactivity in downstream modifications?

Bromine’s larger atomic radius and lower electronegativity favor electrophilic substitution at the 6-position, while fluorine’s high electronegativity directs further functionalization (e.g., Suzuki coupling) to the 8-position. Computational studies (DFT) can predict sites of maximal electron density, guiding substitution patterns . Experimentally, regioselectivity is confirmed via NOESY NMR or X-ray crystallography .

Q. What methodologies are used to evaluate the compound’s biological activity, such as anthelmintic or antibacterial effects?

- In vitro assays : Microplate dilution tests against parasites (e.g., Haemonchus contortus) or bacteria (e.g., E. coli), with IC₅₀ values calculated via dose-response curves .

- Structure-activity relationship (SAR) : Derivatives (e.g., Schiff bases) are synthesized by condensing the quinazolinone core with aldehydes. Bioactivity trends are analyzed using multivariate regression to link substituent electronic effects (Hammett constants) to potency .

Q. How can contradictory data in reaction yields or bioactivity be resolved?

Discrepancies often arise from impurities or assay variability. Strategies include:

- Repetition under standardized conditions (e.g., glacial acetic acid reflux for 3–4 hours) .

- Advanced purification (HPLC or column chromatography) to isolate isomers or byproducts .

- Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric bioassays) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing derivatives like Schiff bases?

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₆H₁₀BrFN₃O₂ at m/z 380.02) .

- ²⁵⁷ nm UV-Vis : Detect π→π* transitions in conjugated systems (e.g., hydrazone derivatives) .

- XRD : Resolves crystal packing and hydrogen-bonding networks influencing stability .

Q. How is reaction scalability addressed without compromising purity?

- Flow chemistry : Continuous processing minimizes side reactions during halogenation .

- Green solvents : Ethanol or water-based recrystallization reduces environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.